molecular formula C21H25N3O4 B12771357 4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril CAS No. 93750-08-4

4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril

Cat. No.: B12771357
CAS No.: 93750-08-4
M. Wt: 383.4 g/mol
InChI Key: YWNVPGWFPPUMNW-UHFFFAOYSA-N
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Description

4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenoxy group, a methylethylamino group, and a hydroxypropoxy group attached to an isocarbostyril backbone. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril typically involves multiple steps. One common method starts with the preparation of the aminophenoxy precursor, which is then reacted with a methylethylamine derivative under controlled conditions to form the intermediate product. This intermediate is subsequently subjected to hydroxypropoxylation to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on activated carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new materials and therapeutic agents .

Properties

CAS No.

93750-08-4

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

4-[3-[1-(4-aminophenoxy)propan-2-ylamino]-2-hydroxypropoxy]-2H-isoquinolin-1-one

InChI

InChI=1S/C21H25N3O4/c1-14(12-27-17-8-6-15(22)7-9-17)23-10-16(25)13-28-20-11-24-21(26)19-5-3-2-4-18(19)20/h2-9,11,14,16,23,25H,10,12-13,22H2,1H3,(H,24,26)

InChI Key

YWNVPGWFPPUMNW-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)N)NCC(COC2=CNC(=O)C3=CC=CC=C32)O

Origin of Product

United States

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